molecular formula C20H20FNO3 B8332423 4-Cbz-amino-4-(4-fluorophenyl)cyclohexanone

4-Cbz-amino-4-(4-fluorophenyl)cyclohexanone

Cat. No. B8332423
M. Wt: 341.4 g/mol
InChI Key: PBMBNAXQWNGWJH-UHFFFAOYSA-N
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Patent
US08710077B2

Procedure details

2.75 g of [8-(4-Fluoro-phenyl)-1,4-dioxa-spiro[4.5]dec-8-yl]-carbamic acid benzyl ester (76) were dissolved in 30 mL of acetone and 15 mL of 5N HCl. When conversion was complete, the mixture was carefully poured into sat. sodium bicarbonate solution. The aqueous layer was extracted twice with dichloromethane,
Name
[8-(4-Fluoro-phenyl)-1,4-dioxa-spiro[4.5]dec-8-yl]-carbamic acid benzyl ester
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9](=[O:28])[NH:10][C:11]1([C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)[CH2:20][CH2:19][C:14]2(OCC[O:15]2)[CH2:13][CH2:12]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)(O)[O-].[Na+]>CC(C)=O.Cl>[CH2:1]([O:8][C:9](=[O:28])[NH:10][C:11]1([C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)[CH2:20][CH2:19][C:14](=[O:15])[CH2:13][CH2:12]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
[8-(4-Fluoro-phenyl)-1,4-dioxa-spiro[4.5]dec-8-yl]-carbamic acid benzyl ester
Quantity
2.75 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NC1(CCC2(OCCO2)CC1)C1=CC=C(C=C1)F)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with dichloromethane

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC(NC1(CCC(CC1)=O)C1=CC=C(C=C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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